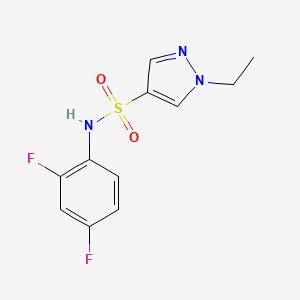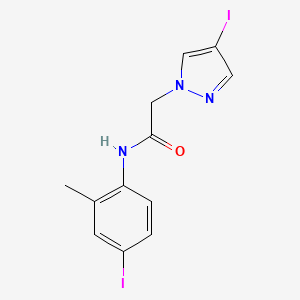
N-(4-iodo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-IODO-1H-PYRAZOL-1-YL)-N-(4-IODO-2-METHYLPHENYL)ACETAMIDE is an organic compound that features both pyrazole and acetamide functional groups. The presence of iodine atoms in its structure makes it particularly interesting for various chemical applications, including medicinal chemistry and material science. This compound is known for its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-IODO-1H-PYRAZOL-1-YL)-N-(4-IODO-2-METHYLPHENYL)ACETAMIDE typically involves the following steps:
-
Formation of 4-IODO-1H-PYRAZOL
- Starting with a suitable pyrazole precursor, iodination is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
- Reaction conditions: Room temperature, aqueous or organic solvent.
-
Formation of 4-IODO-2-METHYLANILINE
- Iodination of 2-methylaniline using iodine and an oxidizing agent.
- Reaction conditions: Room temperature, aqueous or organic solvent.
-
Coupling Reaction
- The 4-IODO-1H-PYRAZOL and 4-IODO-2-METHYLANILINE are coupled using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
- Reaction conditions: Room temperature, organic solvent (e.g., dichloromethane).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction
- Reduction of the acetamide group can yield corresponding amines.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
-
Substitution
- The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
- Common reagents: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amines.
Substitution: Azides, nitriles, and other substituted derivatives.
Scientific Research Applications
2-(4-IODO-1H-PYRAZOL-1-YL)-N-(4-IODO-2-METHYLPHENYL)ACETAMIDE has several scientific research applications:
-
Medicinal Chemistry
- Potential use as a pharmacophore in the design of new drugs.
- Investigation of its biological activities, such as anti-inflammatory and anticancer properties.
-
Material Science
- Utilized in the synthesis of novel materials with unique electronic and optical properties.
- Exploration of its role in the development of organic semiconductors.
-
Chemical Biology
- Employed as a probe to study biological pathways and molecular interactions.
- Use in the development of diagnostic tools and imaging agents.
Mechanism of Action
The mechanism of action of 2-(4-IODO-1H-PYRAZOL-1-YL)-N-(4-IODO-2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms may play a crucial role in binding to these targets, influencing the compound’s biological activity. The pyrazole and acetamide groups contribute to the overall binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
-
2-(4-BROMO-1H-PYRAZOL-1-YL)-N-(4-BROMO-2-METHYLPHENYL)ACETAMIDE
- Similar structure with bromine atoms instead of iodine.
- Differences in reactivity and biological activity due to the presence of bromine.
-
2-(4-CHLORO-1H-PYRAZOL-1-YL)-N-(4-CHLORO-2-METHYLPHENYL)ACETAMIDE
- Similar structure with chlorine atoms instead of iodine.
- Differences in reactivity and biological activity due to the presence of chlorine.
Uniqueness
2-(4-IODO-1H-PYRAZOL-1-YL)-N-(4-IODO-2-METHYLPHENYL)ACETAMIDE is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity. Iodine atoms are larger and more polarizable than bromine or chlorine, leading to distinct interactions with molecular targets and different physicochemical properties.
Properties
Molecular Formula |
C12H11I2N3O |
|---|---|
Molecular Weight |
467.04 g/mol |
IUPAC Name |
N-(4-iodo-2-methylphenyl)-2-(4-iodopyrazol-1-yl)acetamide |
InChI |
InChI=1S/C12H11I2N3O/c1-8-4-9(13)2-3-11(8)16-12(18)7-17-6-10(14)5-15-17/h2-6H,7H2,1H3,(H,16,18) |
InChI Key |
IRULARRQOJQLGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CN2C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


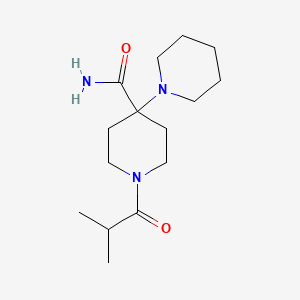
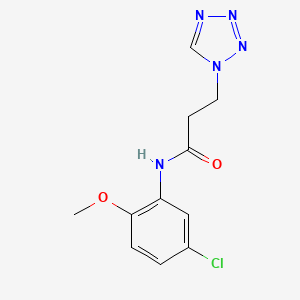
![(4-methylphenyl)[5-(2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11072268.png)
![6-(3,4-dimethoxyphenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11072269.png)
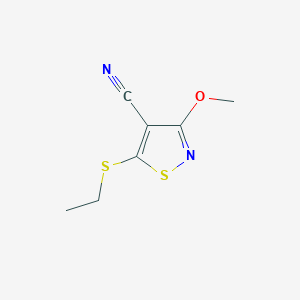
![3-(Carbamoylamino)-3-[4-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B11072291.png)

![(1S,2S,5R)-2-[3-(2-chlorophenyl)-4-(prop-2-en-1-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11072309.png)
![2-{[3-cyano-4,6-dimethyl-5-(prop-2-en-1-yl)pyridin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methoxyphenyl)acetamide](/img/structure/B11072316.png)
![Pyrido[1,2-a]benzimidazole-7,8-dicarbonitrile](/img/structure/B11072317.png)
![3-methyl-8-nitro-1'-propyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11072320.png)
![2-{1-(3-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11072326.png)
![4-(Methoxymethyl)-6-methyl-2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}nicotinonitrile](/img/structure/B11072334.png)
